N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide
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Overview
Description
N-(1-Azabicyclo[222]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is a complex organic compound that features a bicyclic structure with nitrogen and a benzamide moiety substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which can be synthesized from readily available starting materials such as 4-piperidone . The key steps include:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This involves the cyclization of piperidine derivatives under specific conditions to form the bicyclic structure.
Introduction of the benzamide moiety: The benzamide group is introduced through an amide coupling reaction, where the amine group of the 1-azabicyclo[2.2.2]octane reacts with a benzoyl chloride derivative.
Substitution with chlorine and methoxy groups: The final step involves the substitution of the benzamide ring with chlorine and methoxy groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinone: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[3.2.1]octane:
Quinuclidin-3-one: Similar to 3-quinuclidinone, with slight variations in the structure.
Uniqueness
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89653-81-6 |
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Molecular Formula |
C16H20Cl2N2O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-22-14-10(17)7-11(18)15(23-2)13(14)16(21)19-12-8-20-5-3-9(12)4-6-20/h7,9,12H,3-6,8H2,1-2H3,(H,19,21) |
InChI Key |
HVJADOJBFBGCID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
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